![molecular formula C24H25N3O5S2 B2644560 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 683766-77-0](/img/structure/B2644560.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide and its derivatives have been extensively studied for their inhibition effects on human carbonic anhydrase isoforms, which are enzymes involved in various physiological processes. For instance, a study conducted by Ulus et al. (2016) synthesized acridine-acetazolamide conjugates and tested them against different carbonic anhydrase isoforms, finding inhibition in the low micromolar and nanomolar range. This suggests a potential application in the treatment of conditions where inhibition of carbonic anhydrase is beneficial, such as glaucoma, epilepsy, and certain neurological disorders (Ulus et al., 2016).
Supramolecular Gelation
The compound and its derivatives have also been found to influence supramolecular gelation processes. Yadav and Ballabh (2020) reported the synthesis of N-(thiazol-2-yl)benzamide derivatives, highlighting their role in gelation behavior, particularly their ability to form stable gels with ethanol/water and methanol/water mixtures. The structural analysis of these gels showed interesting properties like helical assembly and non-covalent interactions, which are crucial in the field of material science for the development of novel materials with specific mechanical and chemical properties (Yadav & Ballabh, 2020).
Anticancer Activity
Some derivatives of the compound have shown promising anticancer activity. Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines and exhibited moderate to excellent anticancer activity, indicating potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
Antimalarial Activity and COVID-19 Drug Potential
Additionally, some studies have explored the antimalarial properties of similar compounds and their potential application as COVID-19 drugs. For instance, Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives and characterized their antimalarial activity and ADMET properties. The study also performed molecular docking to assess the binding energy of these compounds against Plasmepsin-1 and Plasmepsin-2, key enzymes in the malaria parasite, and suggested their potential efficacy against SARS-CoV-2 (Fahim & Ismael, 2021).
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-27(18-5-3-2-4-6-18)34(29,30)19-10-7-16(8-11-19)23(28)26-24-25-20(14-33-24)17-9-12-21-22(13-17)32-15-31-21/h7-14,18H,2-6,15H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRKMXTYOMZYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

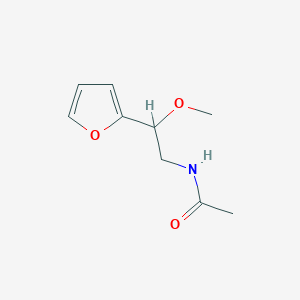
![3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/no-structure.png)

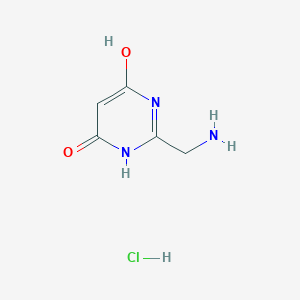
![1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2644486.png)
![N-{2-[5-(5-chloro-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-N-methyl-1-phenylcyclopropanecarboxamide](/img/structure/B2644487.png)
![3-(tert-butyl)-1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2644488.png)
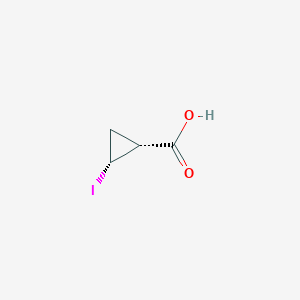
![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2644492.png)


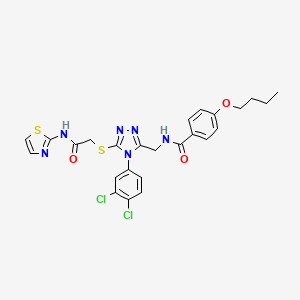
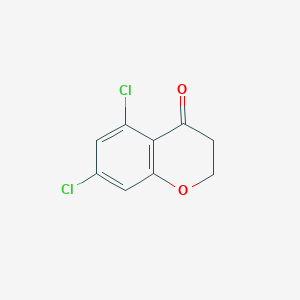
![4-cyano-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2644500.png)